3-Bromo-5-phenoxypyridine
Overview
Description
The compound "3-Bromo-5-phenoxypyridine" is not directly studied in the provided papers; however, the papers do discuss various brominated pyridines and related compounds, which can offer insights into the chemical behavior and properties of brominated pyridines in general. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through various methods, including direct bromination, halogen dance reactions, and radical decarboxylative bromination . For instance, the synthesis of 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine was reported through direct bromination of 2,2'-bipyridine hydrobromide salt and radical decarboxylative bromination of the corresponding acid chlorides . Similarly, efficient synthesis routes for brominated pyridine derivatives, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been described, highlighting the regioselectivity and high yields achievable with certain methodologies .
Molecular Structure Analysis
The molecular structure of brominated pyridines can be elucidated using techniques such as X-ray single-crystal diffraction, NMR spectroscopy, and theoretical studies like density functional theory (DFT) . For example, the crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was determined, and its molecular geometry was compared with DFT calculations, showing good agreement . These studies provide valuable information on the geometry, conformation, and stabilization of brominated pyridines.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, including nucleophilic substitutions and reactions with electrophiles to generate functionalized derivatives . The reactivity of bromine atoms in these compounds is crucial for further chemical manipulations, as demonstrated in the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine . The versatility of brominated pyridines as intermediates is thus highlighted by their ability to undergo different types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines, such as vibrational frequencies, molecular equilibrium geometry, and electronic characteristics, can be studied using spectroscopic methods and quantum mechanical calculations . For instance, the vibrational frequencies of 2-Amino-3-bromo-5-nitropyridine were obtained by DFT calculations and compared with experimental FT-IR and FT-Raman spectral data . Additionally, the molecular docking studies of 3-bromo-2-hydroxypyridine monomer and dimer as bromodomain inhibitors provide insights into the biological activity and potential pharmaceutical applications of these compounds .
Scientific Research Applications
1. General Information 3-Bromo-5-phenoxypyridine is a chemical compound with the molecular formula C11H8BrNO . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
2. Potential Applications While specific applications of 3-Bromo-5-phenoxypyridine were not found, compounds similar to it, such as trifluoromethylpyridines, have been used extensively in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
1. Organic Synthesis 3-Bromo-5-phenoxypyridine could be used as a building block in organic synthesis . It could be used to synthesize more complex molecules for various applications, such as drug discovery or materials science .
2. Drug Discovery In the field of drug discovery, 3-Bromo-5-phenoxypyridine could potentially be used as a precursor for the synthesis of bioactive compounds . For example, pyridine derivatives are known to exhibit a wide range of biological activities and are found in a number of pharmaceutical drugs .
3. Materials Science In materials science, 3-Bromo-5-phenoxypyridine could potentially be used in the synthesis of new materials with unique properties . For example, pyridine-based compounds are known to be useful in the creation of polymers, dyes, and liquid crystals .
4. Analytical Chemistry 3-Bromo-5-phenoxypyridine could potentially be used as a standard or reagent in analytical chemistry . For example, it could be used in the development of new analytical methods or in the study of reaction mechanisms .
1. Computational Chemistry Given its unique structure and properties, 3-Bromo-5-phenoxypyridine could be used in computational chemistry studies. These studies could involve the use of programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
2. Safety Studies The compound has certain hazard statements associated with it, such as H302-H315-H319-H335 . Therefore, it could be used in safety studies to understand its impact on health and environment .
3. Synthesis of Other Compounds 3-Bromo-5-phenoxypyridine could potentially be used as a precursor for the synthesis of other chemical compounds. For example, it could be used in the synthesis of 3- (3-Fluoro-5-nitrophenoxy)pyridine, 4- (Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride, 4- (3-Pyridyloxy)benzaldehyde, (4- (Pyridin-3-yloxy)phenyl)methanamine, 3-Chloro-4- ( (6-methylpyridin-3-yl)oxy)aniline, 3-Phenoxypyridin-2-amine, 4- (Pyridin-3-yloxy)benzonitrile, 3-Phenoxypyridine, 4- (Pyridin-3-yloxy)aniline, 4- (Pyridin-3-yloxy)benzoic acid .
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAAKVXECVQWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631775 | |
Record name | 3-Bromo-5-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenoxypyridine | |
CAS RN |
28232-63-5 | |
Record name | 3-Bromo-5-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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